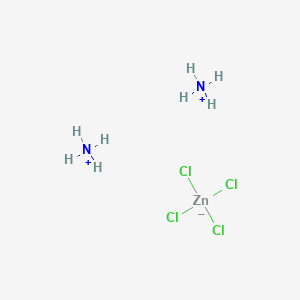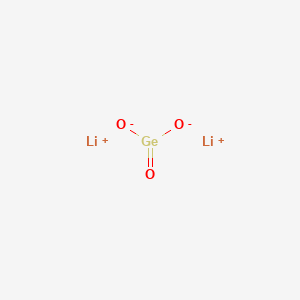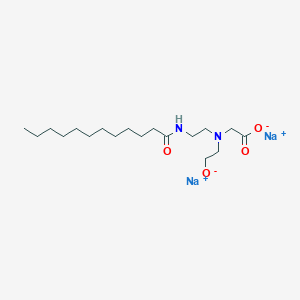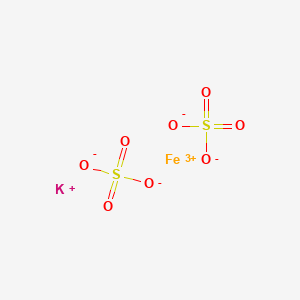
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, also known as AEEA, is a phosphoric acid derivative that is commonly used in scientific research. AEEA is a chelating agent that can bind to metal ions, making it useful in a variety of biochemical and physiological applications. In
Wirkmechanismus
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid works by binding to metal ions through its phosphoric acid group and amine groups. The resulting complex is stable and can be used to isolate or remove metal ions from solutions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used to synthesize metal complexes by coordinating with metal ions and other ligands.
Biochemische Und Physiologische Effekte
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of metal ions in biological systems and to investigate the effects of metal ion deficiency or excess. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has also been used to study the binding of metal ions to proteins and other biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy to use chelating agent that can bind to a wide range of metal ions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used in a variety of biological and chemical applications. However, N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has some limitations. It can only bind to metal ions that have a high affinity for phosphoric acid groups and amine groups. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also interfere with other biological processes if not used properly.
Zukünftige Richtungen
For research on N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid include the development of new chelating agents and investigation of the effects of metal ion imbalances on biological systems.
Synthesemethoden
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be synthesized through a reaction between ethylenediamine and phosphorus oxychloride. The reaction produces N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid and hydrogen chloride gas. The resulting N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications. It is commonly used as a chelating agent to bind metal ions in biological samples. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be used to remove metal ions from solutions or to isolate metal ions for further analysis. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is also used in the synthesis of metal complexes and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
14852-18-7 |
|---|---|
Produktname |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
Molekularformel |
C4H16N3O4P |
Molekulargewicht |
201.16 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
InChI-Schlüssel |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
Kanonische SMILES |
C(CNCCN)N.OP(=O)(O)O |
Synonyme |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
